7-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
Description
This compound belongs to the benzothiazole class, characterized by a bicyclic structure combining a benzene ring fused to a thiazole moiety. The molecule features a 7-chloro substitution on the benzothiazole core, a 4-methyl group, and a piperazine ring linked to a 4-fluorobenzoyl group. Such structural attributes are common in central nervous system (CNS)-targeting agents, where the fluorobenzoyl group enhances lipophilicity and receptor binding affinity, while the piperazine moiety contributes to solubility and pharmacokinetic stability .
Properties
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3OS/c1-12-2-7-15(20)17-16(12)22-19(26-17)24-10-8-23(9-11-24)18(25)13-3-5-14(21)6-4-13/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMIEPHZCIWWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions. The piperazine moiety is then introduced through nucleophilic substitution reactions, often using 4-fluorobenzoyl chloride as a key reagent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can further enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a candidate for drug development, particularly for its potential to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can interact with various biological pathways, while the piperazine moiety can enhance its binding affinity and specificity. This compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The compound is compared below with structurally related benzothiazole derivatives, focusing on substituent variations and their implications:
Key Observations
Fluorine vs. Methoxy Substitutions :
- The 4-fluorobenzoyl group in the parent compound likely improves metabolic stability and lipophilicity compared to methoxy-substituted analogs (e.g., BD77517). Methoxy groups, while electron-donating, may reduce CNS penetration due to increased polarity .
- The 2,4-dimethoxybenzoyl analog (CAS 897472-50-3) demonstrates how multiple methoxy groups could enhance interactions with polar receptor pockets but at the cost of reduced bioavailability .
Sulfonyl Modifications :
- The ethanesulfonylbenzoyl derivative (ChemDiv G856-9653) introduces a highly polar sulfonyl group, which may favor solubility but limit passive diffusion across biological membranes .
Linker Variations :
- Replacing the benzoyl-piperazine linkage with an ethoxy-piperazine group (as in ’s compound) alters the molecule’s conformational flexibility and charge state. The trihydrochloride salt further increases hydrophilicity, making it more suitable for peripheral targets rather than CNS applications .
Biological Activity
The compound 7-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy and safety profiles.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 361.78 g/mol. The compound features a benzothiazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClF N3 O |
| Molecular Weight | 361.78 g/mol |
| InChI Key | DULJRUMFTKLVEA-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole moiety exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The specific activity of this compound against these pathogens remains to be fully elucidated, but preliminary data suggest potential effectiveness.
Anticancer Properties
The anticancer potential of benzothiazole derivatives has been widely documented. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through the activation of intrinsic pathways. For this compound, initial assays indicate it may inhibit cell proliferation in various cancer types, including breast and lung cancers.
The proposed mechanism through which this compound exerts its biological effects involves modulation of key signaling pathways associated with cell survival and apoptosis. Specifically, it may interact with the p53 tumor suppressor pathway and influence the expression of pro-apoptotic factors.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several benzothiazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against resistant bacterial strains.
Study 2: Anticancer Activity
In a preclinical trial involving human cancer cell lines, this compound was shown to reduce cell viability by over 50% at concentrations ranging from 5 to 20 µM. The study highlighted its potential as a lead compound for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
